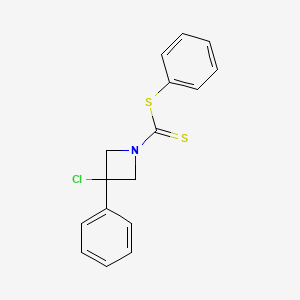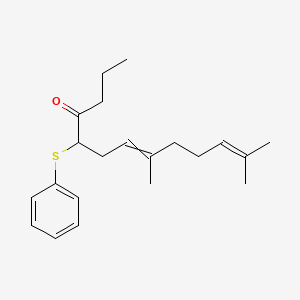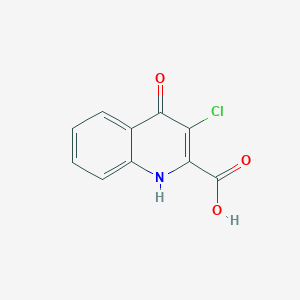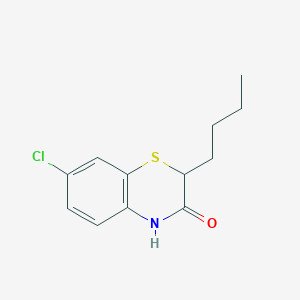
Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate is a complex organic compound characterized by its unique azetidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and chloro groups in the azetidine ring imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate typically involves the reaction of phenylazetidine with chloroform and a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Phenylazetidine, chloroform, and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Procedure: Phenylazetidine is dissolved in the solvent, followed by the addition of chloroform and the base. The reaction mixture is stirred for several hours until the formation of this compound is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the azetidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles (amines, thiols); reactions are carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted azetidine derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate involves its interaction with specific molecular targets, leading to various biological effects. The compound’s azetidine ring structure allows it to bind to enzymes and receptors, modulating their activity. The presence of the chloro group enhances its reactivity, facilitating interactions with nucleophilic sites on target molecules. These interactions can result in the inhibition or activation of specific biochemical pathways, contributing to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenyl 3-chloro-3-phenylazetidine-1-carbodithioate can be compared with other similar compounds, such as:
Phenyl 3-chloroazetidine-1-carbodithioate: Lacks the additional phenyl group, resulting in different chemical properties and reactivity.
Phenyl 3-phenylazetidine-1-carbodithioate:
3-chloro-3-phenylazetidine-1-carbodithioate: Lacks the phenyl group on the azetidine ring, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its combination of phenyl and chloro groups, which impart distinct chemical properties and make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
926021-27-4 |
|---|---|
Molekularformel |
C16H14ClNS2 |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
phenyl 3-chloro-3-phenylazetidine-1-carbodithioate |
InChI |
InChI=1S/C16H14ClNS2/c17-16(13-7-3-1-4-8-13)11-18(12-16)15(19)20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
BAWNTJOLUYXQPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=S)SC2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)


![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)


